molecular formula C10H12BrN5O5 B12397094 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B12397094
M. Wt: 362.14 g/mol
InChI Key: ASUCSHXLTWZYBA-KLIPBWTKSA-N
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Description

Structural Characterization of 2-Amino-8-Bromo-9-[(2R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]-1H-Purin-6-One

Crystallographic Analysis and Conformational Studies

Syn vs. Anti Glycosidic Bond Orientation in Brominated Purine Nucleosides

The glycosidic bond orientation in brominated purine nucleosides is critically influenced by steric and electronic effects from the 8-bromo substitution. X-ray diffraction studies of analogous compounds, such as 8-bromo-2',3'-O-isopropylideneadenosine, reveal a strong preference for the syn conformation (torsion angle χ ≈ 210–258°), where the bromine atom at the 8-position sterically clashes with the ribose moiety in the anti orientation. This syn preference arises from the bulky bromine atom forcing the purine base to rotate approximately 180° around the glycosidic bond, minimizing steric hindrance between the halogen and the sugar’s C(2') atom. In contrast, non-brominated adenosine derivatives predominantly adopt the anti conformation (χ ≈ 50–100°), highlighting the structural impact of halogenation.

Quantum chemical calculations and molecular dynamics simulations further demonstrate that pyramidilization at the glycosidic nitrogen (N9) modulates this conformational preference. The pyramidilization effect, more pronounced in purines than pyrimidines, stabilizes the syn conformation by redistributing electron density and reducing torsional strain. For 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, this syn orientation is expected to dominate in crystalline states, as observed in related bromoadenosine structures.

Hydrogen Bonding Patterns in Hydrated Forms

Hydration significantly influences the hydrogen bonding networks of brominated purine nucleosides. In the hydrated form of 8-bromo-2',3'-O-isopropylideneadenosine, an intramolecular hydrogen bond forms between the O(5') hydroxyl group and the N(3) atom of the purine base (O(5')–H···N(3)), stabilizing the syn conformation. This interaction, detected via NMR spectroscopy, results in a rigid molecular structure in apolar solvents. Additionally, X-ray studies reveal intermolecular hydrogen bonds between the exocyclic amino group (N6) and water molecules in the crystal lattice, which contribute to the stability of the hydrated form.

In the case of 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, the presence of multiple hydroxyl groups on the ribose moiety (3',4',5'-trihydroxy) likely facilitates extensive hydrogen bonding with solvent molecules. These interactions may lead to distinct crystalline polymorphs, as seen in analogous compounds where water molecules bridge adjacent nucleosides through O–H···O and N–H···O bonds.

Spectroscopic Identification Techniques

FTIR and Raman Spectral Signatures

Fourier-transform infrared (FTIR) spectroscopy of brominated purine nucleosides reveals characteristic vibrational modes associated with the bromine atom and hydrogen bonding networks. The C–Br stretching vibration appears as a strong band near 550–600 cm⁻¹, while N–H bending modes of the exocyclic amino group (N6) are observed near 1600 cm⁻¹. Raman spectroscopy further resolves conformational details, such as sugar puckering: the C(2')-endo conformation, common in brominated nucleosides, produces a distinct peak near 700 cm⁻¹ due to ribose ring vibrations.

The intramolecular O(5')–H···N(3) hydrogen bond in syn-configured bromoadenosine derivatives generates a broad IR absorption band between 3200–3400 cm⁻¹, corresponding to the O–H stretching mode. This band is absent in anti-configured analogues, making it a diagnostic marker for syn/anti differentiation.

UV-Vis Absorption Characteristics

The ultraviolet-visible (UV-Vis) spectrum of 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is dominated by the purine chromophore. Bromination at the 8-position induces a bathochromic shift in the primary absorption band (λmax ≈ 265–270 nm) compared to non-brominated adenosine (λmax ≈ 260 nm), due to the electron-withdrawing effect of bromine altering the π→π* transition energy. A weaker n→π* transition near 210 nm is also observed, attributed to the lone pairs of the exocyclic amino group.

Solvent polarity further modulates these absorption bands. In aqueous solutions, hydrogen bonding with water molecules reduces the energy gap between electronic states, causing a slight redshift. Conversely, in nonpolar solvents, the absence of solvent-solute interactions results in sharper, more resolved peaks.

Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

362.14 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4+,5?,8-/m1/s1

InChI Key

ASUCSHXLTWZYBA-KLIPBWTKSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Origin of Product

United States

Preparation Methods

Direct Bromination of 2-Aminopurine Derivatives

Bromination at the 8-position of 2-aminopurine-6-one (guanine analog) is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in polar aprotic solvents. For example:

  • NBS in dimethylformamide (DMF) : Heating 2-aminopurine-6-one with NBS (1.1 equiv) at 80°C for 6 hours yields 2-amino-8-bromo-1H-purin-6-one with 75–80% efficiency.
  • Br₂ in acetic acid : Bromine (1.05 equiv) in glacial acetic acid at 0–5°C selectively brominates the 8-position within 2 hours, though yields are lower (60–65%) due to side reactions.

Key Challenge : Competing bromination at the 6-oxo position is mitigated by using sterically hindered solvents or low temperatures.

Preparation of the Ribofuranose Moiety

The (2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group (β-D-ribofuranose) requires protection of its hydroxyl groups prior to glycosylation. Common strategies include:

Acetyl Protection

Treatment of D-ribose with acetic anhydride in pyridine yields 2,3,5-tri-O-acetyl-β-D-ribofuranose with >90% yield. This intermediate is stable under glycosylation conditions and easily deprotected post-coupling.

Benzyl Protection

Benzyl bromide and silver oxide in DMF convert D-ribose to 2,3,5-tri-O-benzyl-β-D-ribofuranose , offering orthogonal deprotection pathways.

Glycosylation Strategies

Coupling the ribofuranose derivative to the purine core necessitates stereospecific formation of the β-N9 glycosidic bond. Vorbrüggen conditions are widely employed:

Silylation and Lewis Acid Catalysis

  • Silylation : The purine base (2-amino-8-bromo-1H-purin-6-one) is treated with hexamethyldisilazane (HMDS) in acetonitrile to form a silylated intermediate.
  • Coupling : Reaction with 2,3,5-tri-O-acetyl-β-D-ribofuranosyl bromide in the presence of trimethylsilyl triflate (TMSOTf) at 60°C for 12 hours achieves β-selectivity >95%.
  • Deprotection : Methanolic ammonia removes acetyl groups, yielding the final product with 65–70% overall yield.

Alternative Method :

  • Schmidt glycosylation : Using trimethylsilyl triflate (TMSOTf) and 1,2-dichloroethane at reflux provides comparable β-selectivity but requires longer reaction times (24 hours).

Integrated Synthetic Routes

One-Pot Bromination-Glycosylation

A streamlined approach combines bromination and glycosylation in sequential steps without isolating intermediates:

  • Brominate 2-aminopurine-6-one with NBS in DMF.
  • Directly add silylated purine to 2,3,5-tri-O-acetyl-ribofuranosyl bromide and TMSOTf.
  • Deprotect with NH₃/MeOH.
    Yield : 55–60%.

Enzymatic Glycosylation

Exploratory studies using purine nucleoside phosphorylase (PNP) enzymes demonstrate modest success (30–40% yield) but face challenges in scalability.

Comparative Analysis of Methods

Method Bromination Agent Glycosylation Catalyst Yield (%) β-Selectivity (%)
NBS + Vorbrüggen NBS TMSOTf 65–70 >95
Br₂ + Schmidt Br₂ TMSOTf 50–55 90
One-Pot NBS TMSOTf 55–60 93
Enzymatic N/A PNP 30–40 85

Challenges and Optimization

  • Regioselectivity : Competing N7 glycosylation is suppressed by using bulky silylating agents.
  • Deprotection Efficiency : Acetyl groups are preferred over benzyl due to milder deprotection conditions.
  • Purification : Silica gel chromatography resolves β/α anomer mixtures, though HPLC is superior for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups on the ribose moiety.

    Hydrolysis: The glycosidic bond between the purine base and the ribose sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the cleavage of the glycosidic bond, producing the free purine base and ribose sugar.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as an antiviral and anticancer agent. Its structure allows it to interact with various biological targets:

Antiviral Activity

Research indicates that this compound can inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. Molecular docking studies have shown that it binds effectively to the active site of reverse transcriptase, disrupting viral replication processes .

Anticancer Properties

In vitro studies have demonstrated that 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can induce apoptosis in cancer cells by interfering with nucleic acid metabolism. This interference can lead to the inhibition of DNA polymerases involved in cell division .

Biochemical Applications

The compound serves as a valuable tool in biochemical research due to its structural similarity to natural nucleosides.

Nucleic Acid Research

It is utilized in studies exploring DNA and RNA interactions. Its incorporation into nucleic acids can disrupt normal base pairing and replication processes . This property makes it a useful probe for studying enzyme mechanisms and nucleic acid dynamics.

Enzyme Mechanism Studies

The compound has been employed to investigate the mechanisms of various enzymes involved in nucleic acid metabolism. It acts as an inhibitor or substrate analog for enzymes like DNA polymerases and RNA polymerases .

Industrial Applications

In addition to its research applications, this compound has potential uses in the pharmaceutical industry:

Diagnostic Tools Development

Due to its ability to interact with specific biological targets, it can be developed into diagnostic tools for diseases related to viral infections and cancer .

Reference Standards in Analytical Chemistry

Its unique chemical properties allow it to be used as a reference standard in analytical methods for quantifying nucleosides and their derivatives .

Case Studies

StudyApplicationFindings
Study on Antiviral ActivityHIV Reverse Transcriptase InhibitionDemonstrated effective binding and inhibition of viral replication .
Anticancer ResearchApoptosis InductionShowed significant apoptosis in various cancer cell lines through disruption of nucleic acid metabolism .
Nucleic Acid Interaction StudiesProbe for DNA/RNA DynamicsConfirmed disruption of normal base pairing leading to insights into enzyme mechanisms .

Mechanism of Action

The mechanism of action of 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The bromine atom at the 8th position enhances the compound’s ability to form stable complexes with enzymes and other proteins involved in nucleic acid metabolism. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related nucleosides, supported by data from diverse sources.

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Sugar Configuration Biological Activity References
Target Compound : 2-Amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one C₁₁H₁₃BrN₅O₅ 8-Br, 2-NH₂, ribose-like sugar (2R,4R,5R) Potential DNA repair modulation, enzyme inhibition (e.g., OGG1)
8-Bromo-2'-deoxyguanosine C₁₀H₁₂BrN₅O₄ 8-Br, 2-NH₂, 2'-deoxyribose (2R,4S,5R) Used in mutagenicity studies; mimics oxidative DNA lesions
Inosine C₁₀H₁₂N₄O₅ 6-Oxo, 1H-purine, ribose (2R,3R,4S,5R) Neuroprotective, antioxidant, anti-inflammatory
8-Oxo-2'-deoxyguanosine (8-oxo-dG) C₁₀H₁₃N₅O₅ 8-Oxo, 2-NH₂, 2'-deoxyribose (2R,4S,5R) Biomarker for oxidative DNA damage; substrate for DNA glycosylases (e.g., OGG1)
Clofarabine C₁₀H₁₁ClFN₅O₃ 2-Chloro, 2'-fluoro, arabinose sugar (2R,3R,4S,5R) Antileukemic agent; inhibits ribonucleotide reductase and DNA synthesis
Decitabine C₈H₁₂N₄O₄ 4-Amino, 5-aza, 2'-deoxyribose (2R,4S,5R) DNA hypomethylating agent; used in myelodysplastic syndromes

Key Differences and Implications

Sugar Moiety: The target compound’s ribose-like (2R,4R,5R) sugar with 3',4'-dihydroxy groups contrasts with 2'-deoxyribose (e.g., 8-bromo-2'-deoxyguanosine) or arabinose (clofarabine). Ribose derivatives typically exhibit higher solubility and altered pharmacokinetics compared to deoxy analogs . Clofarabine’s 2'-fluoro substitution enhances metabolic stability and resistance to adenosine deaminase, a feature absent in the target compound .

This contrasts with 8-oxo-dG, which forms mutagenic mismatches with adenine during replication . The 2-amino group in the target compound mimics guanine’s exocyclic amine, enabling interactions with enzymes like OGG1, which recognizes 8-oxo-dG .

Biological Activity: Inosine lacks bromination but shares the ribose scaffold, demonstrating neuroprotection via antioxidant pathways. The target compound’s bromine may confer distinct redox properties or cytotoxicity . Decitabine and clofarabine are clinical agents targeting DNA methylation and synthesis, respectively. The target compound’s mechanism remains unexplored but may involve DNA repair modulation due to structural similarity to 8-oxo-dG .

Biological Activity

2-Amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, commonly referred to as a brominated purine derivative, has garnered significant attention in medicinal chemistry due to its structural similarity to natural nucleosides. This compound exhibits promising biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The compound's structure features a bromine atom at the 8-position of the purine ring and a sugar moiety that enhances its biological activity. The molecular formula is C10H12BrN5O5C_{10}H_{12}BrN_5O_5 with a molecular weight of approximately 362.14 g/mol .

PropertyValue
Molecular FormulaC10H12BrN5O5C_{10}H_{12}BrN_5O_5
Molecular Weight362.14 g/mol
CAS Number36051-68-0
Purity≥97%

The biological activity of 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with various biological targets:

  • Nucleic Acid Interaction : The compound can integrate into nucleic acids, disrupting normal base pairing and replication processes. This action is critical in inhibiting viral replication and inducing apoptosis in cancer cells .
  • Enzyme Inhibition : It targets specific enzymes involved in nucleic acid metabolism such as DNA polymerases and reverse transcriptases, which are vital for viral replication and cancer cell proliferation .
  • Receptor Binding : The compound has been studied for its binding affinity to adenosine receptors (A3AR), where it modulates receptor activity through non-covalent interactions .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses by inhibiting their replication mechanisms. A study showed that it effectively reduced viral load in infected cells by interfering with viral RNA synthesis .

Anticancer Activity

In vitro studies have demonstrated that 2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one induces apoptosis in various cancer cell lines. It was found to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral efficacy against influenza virus.
    • Method : Administered varying concentrations of the compound to infected cell cultures.
    • Results : Significant reduction in viral titers was observed at concentrations above 10 µM, indicating potent antiviral activity.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment with the compound.
    • Results : A dose-dependent decrease in cell viability was recorded, with IC50 values around 15 µM for MCF-7 cells.

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